5-Aminobenzo[b]furan hydrochloride
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Overview
Description
5-Aminobenzo[b]furan hydrochloride is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. The presence of an amino group at the 5-position of the benzofuran ring makes this compound particularly interesting for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Aminobenzo[b]furan hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-hydroxyacetophenone with aniline derivatives, followed by cyclization using a dehydrating agent such as phosphorus oxychloride. The resulting intermediate is then treated with hydrochloric acid to yield this compound .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: 5-Aminobenzo[b]furan hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products Formed: The major products formed from these reactions include nitrobenzofurans, aminobenzofurans, and various substituted benzofurans .
Scientific Research Applications
5-Aminobenzo[b]furan hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 5-Aminobenzo[b]furan hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. Additionally, it can interact with cellular pathways to induce apoptosis in cancer cells .
Comparison with Similar Compounds
5-Nitrobenzo[b]furan: Similar structure but with a nitro group instead of an amino group.
5-Hydroxybenzo[b]furan: Contains a hydroxyl group at the 5-position.
5-Methylbenzo[b]furan: Contains a methyl group at the 5-position
Uniqueness: 5-Aminobenzo[b]furan hydrochloride is unique due to its amino group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C8H8ClNO |
---|---|
Molecular Weight |
169.61 g/mol |
IUPAC Name |
1-benzofuran-5-amine;hydrochloride |
InChI |
InChI=1S/C8H7NO.ClH/c9-7-1-2-8-6(5-7)3-4-10-8;/h1-5H,9H2;1H |
InChI Key |
RPQXHMUECVETLV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CO2)C=C1N.Cl |
Origin of Product |
United States |
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